Cas no 2229634-62-0 (1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile)

1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile
- 2229634-62-0
- EN300-1994936
-
- インチ: 1S/C11H11ClN2/c1-8-5-9(6-10(12)14-8)11(7-13)3-2-4-11/h5-6H,2-4H2,1H3
- InChIKey: YGNOTNMBLIEDBP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(C)=N1)C1(C#N)CCC1
計算された属性
- せいみつぶんしりょう: 206.0610761g/mol
- どういたいしつりょう: 206.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 36.7Ų
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1994936-1.0g |
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile |
2229634-62-0 | 1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1994936-0.25g |
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile |
2229634-62-0 | 0.25g |
$1249.0 | 2023-09-16 | ||
Enamine | EN300-1994936-10.0g |
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile |
2229634-62-0 | 10g |
$5837.0 | 2023-06-01 | ||
Enamine | EN300-1994936-1g |
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile |
2229634-62-0 | 1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1994936-5g |
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile |
2229634-62-0 | 5g |
$3935.0 | 2023-09-16 | ||
Enamine | EN300-1994936-10g |
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile |
2229634-62-0 | 10g |
$5837.0 | 2023-09-16 | ||
Enamine | EN300-1994936-0.1g |
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile |
2229634-62-0 | 0.1g |
$1195.0 | 2023-09-16 | ||
Enamine | EN300-1994936-0.5g |
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile |
2229634-62-0 | 0.5g |
$1302.0 | 2023-09-16 | ||
Enamine | EN300-1994936-0.05g |
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile |
2229634-62-0 | 0.05g |
$1140.0 | 2023-09-16 | ||
Enamine | EN300-1994936-5.0g |
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile |
2229634-62-0 | 5g |
$3935.0 | 2023-06-01 |
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrileに関する追加情報
Introduction to 1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile (CAS No. 2229634-62-0)
1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile, identified by its CAS number 2229634-62-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a cyclobutane core conjugated with a pyridine moiety, which makes it a promising candidate for various biological and chemical applications.
The structural uniqueness of 1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile lies in its dual functionality—the pyridine ring provides a rich scaffold for interactions with biological targets, while the cyclobutane ring introduces rigidity, enhancing the compound's stability and bioavailability. This structural design has been strategically explored in recent years to develop novel therapeutic agents with improved pharmacokinetic properties.
In the realm of drug discovery, 1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile has been investigated for its potential as an intermediate in synthesizing small-molecule inhibitors targeting various disease pathways. The chloro and methyl substituents on the pyridine ring contribute to its reactivity, allowing for further functionalization to tailor its biological activity. Recent studies have highlighted its role in developing compounds that modulate enzyme inhibition, particularly in kinases and other signaling proteins involved in cancer and inflammatory diseases.
One of the most compelling aspects of 1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to create derivatives with enhanced binding affinity and selectivity. For instance, modifications at the nitrile group have been shown to improve metabolic stability, while alterations at the cyclobutane ring can fine-tune solubility and cell permeability. These attributes make it an invaluable building block for high-throughput screening campaigns aimed at identifying next-generation therapeutics.
The compound's relevance is further underscored by its presence in several ongoing clinical trials and preclinical studies. Its structural features align well with the criteria for drug-likeness, including Lipinski's Rule of Five, which emphasizes factors such as molecular weight, solubility, and polarity. This alignment has spurred interest among pharmaceutical companies seeking novel candidates for treating multifaceted diseases.
From a synthetic chemistry perspective, 1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile exemplifies the ingenuity required to design molecules with tailored properties. The synthesis involves multi-step reactions that showcase advancements in catalytic methods and purification techniques. The introduction of chiral centers at strategic positions within the molecule has also been explored to develop enantiomerically pure forms, which are often critical for therapeutic efficacy and safety.
The nitrile group in 1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile serves as a versatile handle for further chemical transformations. It can be reduced to amides or carboxylic acids, or converted into other functional groups through nucleophilic addition reactions. This adaptability has enabled chemists to generate libraries of analogs with varying biological profiles, facilitating structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These insights have guided experimental efforts, reducing trial-and-error approaches and accelerating the discovery process.
The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural motifs have sparked interest in materials science, where it could serve as a precursor for developing novel polymers or coordination complexes with specialized properties. The ability to incorporate multiple functional groups into a single molecule opens up possibilities for creating hybrid materials that combine organic and inorganic characteristics.
In conclusion, 1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile (CAS No. 2229634-62-0) represents a convergence of innovation and utility in chemical research. Its complex architecture and functional diversity make it a cornerstone in medicinal chemistry, driving progress toward new treatments for human diseases. As research continues to uncover its full potential, this compound is poised to remain at the forefront of scientific exploration.
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